2,4-difluoro-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
2,4-difluoro-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications
Enantioenriched Isoquinolines Synthesis
Research by Vidal, Mascareñas, and Gulías (2019) highlights a palladium-catalyzed method for synthesizing enantioenriched isoquinolines, which are crucial scaffolds in pharmaceutical compounds. This method provides a straightforward approach to obtaining isoquinolines with high enantiomeric ratios, suggesting potential applications in the synthesis of complex molecules, including those similar to the queried compound (Vidal, Mascareñas, & Gulías, 2019).
Anticancer Agents Development
Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, demonstrating potent cytotoxicity against breast cancer cell lines. This research underlines the importance of tetrahydroisoquinoline moieties in developing new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Imaging Solid Tumors
A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This illustrates the role of fluorinated benzamide compounds in diagnostic imaging and potentially guiding therapy in oncology (Tu et al., 2007).
Fluorinated Heterocycles Synthesis
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, which plays a significant role in the pharmaceutical and agrochemical industries. The study's findings may offer pathways to synthesizing compounds with functionalities similar to the compound , highlighting the importance of fluorinated heterocycles (Wu et al., 2017).
Properties
IUPAC Name |
2,4-difluoro-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S2/c21-15-4-6-17(18(22)11-15)20(25)23-16-5-3-13-7-8-24(12-14(13)10-16)29(26,27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBKPWIMCEXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.